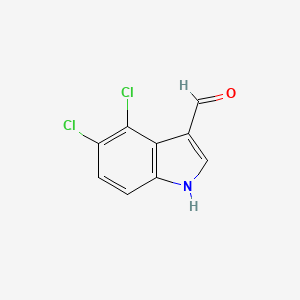
4,5-Dichloro-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant due to their presence in many natural products and their wide range of biological activities. This compound, specifically, is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the indole ring and an aldehyde group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-1H-indole-3-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and dimethylformamide to form the formyl group at the 3 position of the indole ring. The reaction typically proceeds under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale Vilsmeier-Haack reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Dichloro-1H-indole-3-carboxylic acid.
Reduction: 4,5-Dichloro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Medicine: Research into its derivatives has shown potential for anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-1H-indole-3-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit protein kinases, leading to anticancer effects. The exact pathways involved can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Chloro-1H-indole-3-carbaldehyde: Contains only one chlorine substituent, leading to different reactivity and biological activity.
5-Chloro-1H-indole-3-carbaldehyde: Similar to 4-chloro-1H-indole-3-carbaldehyde but with the chlorine substituent at a different position.
Uniqueness
4,5-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a precursor for synthesizing a wide range of biologically active compounds .
Biological Activity
4,5-Dichloro-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Target Interactions
this compound interacts with various biological targets, primarily through binding to receptors and enzymes. Indole derivatives are known for their ability to modulate several cellular pathways, making them valuable in drug development. The compound is believed to act as an agonist at the aryl hydrocarbon receptor (AhR), which is involved in immune responses and cellular metabolism.
Biochemical Pathways
The compound participates in multiple biochemical pathways, exhibiting activities such as:
- Antiviral : Inhibits viral replication.
- Anticancer : Induces apoptosis in cancer cells.
- Antimicrobial : Exhibits activity against various bacterial strains.
- Anti-inflammatory : Reduces inflammation by inhibiting pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 20 μM across different types of cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Efficacy
In antimicrobial assays, this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. This suggests its potential use as a therapeutic agent against resistant bacterial strains .
Case Study 3: Anti-inflammatory Effects
Research on the anti-inflammatory properties revealed that the compound significantly reduced edema in animal models. The inhibition percentage was comparable to that of diclofenac sodium, a standard anti-inflammatory drug .
Properties
Molecular Formula |
C9H5Cl2NO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
4,5-dichloro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
HYRGXPKALSYWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















